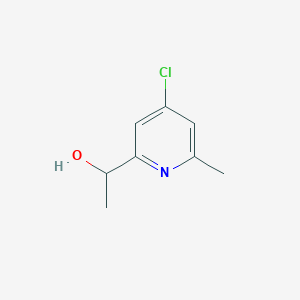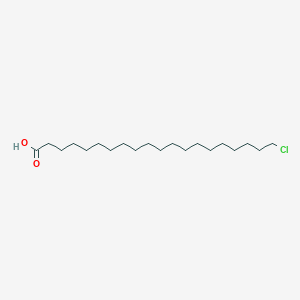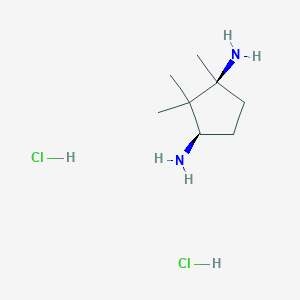
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane structure with two amine groups and three methyl groups, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride typically involves the use of L-aspartic acid as a starting material. The process includes several steps such as hydrogenation, hydrolysis, and cyclization. For instance, hydrogenation of an intermediate compound leads to a mixture of esters, which are then hydrolyzed and cyclized to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure efficient synthesis. The use of high-pressure hydrogenation and precise temperature control are common in industrial settings to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane oxides, while reduction can produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-RSL3: A ferroptosis inducer known for its ability to inhibit glutathione peroxidase 4 (GPX4).
(1S,3R)-Camphoric acid: Used in various chemical syntheses and known for its unique structural properties
Uniqueness
What sets (1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine dihydrochloride apart from similar compounds is its specific cyclopentane structure with two amine groups, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(1S,3R)-1,2,2-trimethylcyclopentane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)6(9)4-5-8(7,3)10;;/h6H,4-5,9-10H2,1-3H3;2*1H/t6-,8+;;/m1../s1 |
InChI-Schlüssel |
NRZHPLKWIOMGTP-TUPUDXGJSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H](C1(C)C)N)N.Cl.Cl |
Kanonische SMILES |
CC1(C(CCC1(C)N)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)

![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)
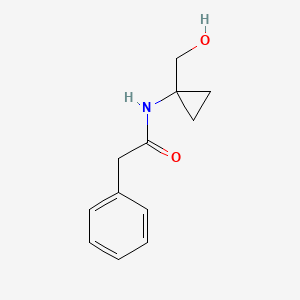
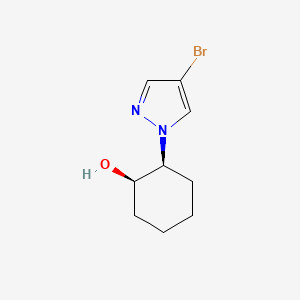

![5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13328028.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
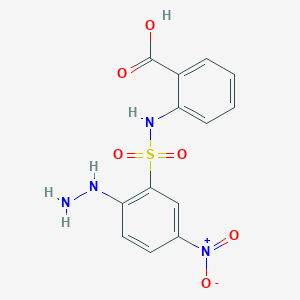
![6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)
